trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Overview
Description
“trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chiral compound . Its IUPAC name is (1R,2S)-2-(2-(3-fluorophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid . The compound has a molecular weight of 250.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15FO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1 . This code represents the molecular structure of the compound, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.27 . It’s recommended to be stored at a temperature of 28 C .Scientific Research Applications
1. Conformational Analysis
- Research on similar compounds, such as 1-amino-2-phenylcyclopentane-1-carboxylic acid, utilized DFT calculations to investigate conformational preferences. This type of analysis is relevant for understanding the physical and chemical behavior of trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid in various environments, including solutions and potential biological settings (Casanovas et al., 2008).
2. Isomerization Studies
- Studies on similar cycloalkanecarboxylic acids, like 2-hydroxycycloalkanecarboxylic acids, have shown isomerization processes in basic conditions. This research can inform about the stability and reactivity of similar compounds under varying conditions (Gyarmati et al., 2006).
3. Carboxylic Acid Functional Group Analysis
- Cyclopentane-1,3-diones, which share structural similarities with the target compound, have been studied as isosteres for the carboxylic acid functional group. This research is valuable for understanding how modifications in structure can impact the acid's properties and potential pharmaceutical applications (Ballatore et al., 2011).
4. Stereoelectronic Effects on Transport Mechanisms
- The study of enantiomeric non-natural cyclic amino acids demonstrated how the stereochemistry of compounds can affect their transport mechanisms in biological systems. This insight is significant for the design and application of similar compounds in medical imaging and drug delivery (Pickel et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(1R,2S)-2-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBQWPROZSALEY-JOYOIKCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101150609 | |
Record name | rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101150609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
CAS RN |
733740-65-3 | |
Record name | rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101150609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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